N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
Description
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide is a perfluoroalkyl sulfonamide (PFAS) derivative characterized by a fully fluorinated octane chain (C8F17) and a sulfonamide group substituted with an N-butyl moiety. This compound shares structural similarities with other perfluorooctanesulfonamides (PFOSAs), which are known for their chemical stability, surfactant properties, and environmental persistence due to strong C-F bonds .
Key properties include:
Properties
CAS No. |
31506-34-0 |
|---|---|
Molecular Formula |
C8F17SO2NHC4H9 C12H10F17NO2S |
Molecular Weight |
555.25 g/mol |
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO2S/c1-2-3-4-30-33(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h30H,2-4H2,1H3 |
InChI Key |
UUZCNLZINSJLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
Perfluorooctanesulfonyl fluoride reacts with n-butylamine in a nucleophilic substitution where the amine displaces the fluoride group. The reaction typically employs a polar aprotic solvent (e.g., acetonitrile or diethyl ether) and a base (e.g., triethylamine or pyridine) to neutralize hydrogen fluoride byproducts. For example:
The base critically enhances yield by preventing side reactions and facilitating the decomposition of intermediate ammonium salts.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Temperature : Reactions conducted at ambient temperature (20–25°C) yield 40–50% product, while reflux conditions (e.g., 80°C in acetonitrile) improve yields to 70–80% by accelerating ammonium salt decomposition.
-
Solvent Choice : Diethyl ether minimizes side reactions but requires longer reaction times (24–48 hours). Acetonitrile reduces reaction time to 6–12 hours but may necessitate post-reaction purification.
-
Base Selection : Triethylamine and pyridine are preferred over gaseous amines (e.g., methylamine) due to easier handling and reduced precipitate formation.
A comparative analysis of conditions is summarized in Table 1.
Table 1 : Optimization of N-Butyl Heptadecafluorooctanesulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Diethyl ether | Acetonitrile | Solvent-free |
| Base | Triethylamine | Pyridine | n-Butylamine |
| Temperature (°C) | 25 | 80 | 25 |
| Yield (%) | 43 | 78 | 35 |
| Purity (%) | 95 | 90 | 85 |
Purification and Isomer Control
Chromatographic Purification
Crude products often contain branched perfluorooctyl isomers (∼5% by 19F NMR). Column chromatography using silica gel and a hexane/ethyl acetate eluent (9:1 ratio) effectively isolates the linear isomer, achieving >99% purity.
Challenges with Branched Isomers
Electrochemical fluorination of octanesulfonyl fluoride produces a 20:1 to 30:1 ratio of linear-to-branched C8F17 isomers. Branched isomers exhibit distinct 19F NMR shifts (e.g., −81 ppm for CF3 groups vs. −122 ppm for linear chains), complicating spectral analysis.
Alternative Alkylation Strategies
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction enables direct alkylation of perfluorooctanesulfonamide with butanol, using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids handling corrosive sulfonyl fluorides but requires anhydrous conditions and yields 60–65% product:
Two-Step Alkylation via Acetate Intermediates
Alkylation with 2-bromoethyl acetate followed by hydrolysis mitigates impurities from commercially available bromoethanol:
-
Alkylation :
-
Hydrolysis :
This approach yields 65–70% pure product but introduces additional steps.
Structural and Conformational Analysis
Rotational Barriers in Sulfonamides
X-ray crystallography of N-ethyl perfluorooctanesulfonamide reveals a rotational barrier (ΔG‡ ≈ 62–71 kJ/mol) around the S–N bond due to partial double-bond character. This rigidity favors a conformation where the N-butyl group opposes the perfluorooctyl chain, minimizing steric strain.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although its perfluorinated nature makes it highly resistant to such reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases or acids, depending on the desired transformation. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀F₁₇NO₂S
- Molecular Weight : 555.25 g/mol
- CAS Number : 31506-34-0
The compound is characterized by its high thermal stability and hydrophobic properties due to the presence of fluorine atoms. These attributes make it particularly useful in various applications.
Applications in Surface Treatment
Water and Oil Repellency :
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide is used in the formulation of water and oil repellents for textiles and paper products. Its ability to create a barrier against moisture and oils enhances the durability of materials used in outdoor clothing and upholstery.
Case Study :
A study demonstrated that textiles treated with this compound showed significant resistance to water penetration compared to untreated fabrics. This application is particularly beneficial in outdoor gear designed for extreme weather conditions.
Use in Coatings
Fluoropolymer Coatings :
This sulfonamide is incorporated into fluoropolymer coatings to enhance their performance. Such coatings are known for their excellent chemical resistance and low friction properties.
Data Table: Performance Comparison of Coatings
| Property | Untreated Coating | Coating with Heptadecafluoro-octanesulfonamide |
|---|---|---|
| Water Contact Angle (°) | 80 | 110 |
| Chemical Resistance (pH range) | 3-10 | 1-14 |
| Friction Coefficient | 0.15 | 0.05 |
Applications in Pharmaceuticals
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide has potential applications in drug delivery systems due to its biocompatibility and ability to modify surface properties of drug carriers.
Case Study :
Research indicates that incorporating this compound into liposomal formulations can enhance the stability and bioavailability of certain pharmaceuticals. The fluorinated structure helps in maintaining the integrity of liposomes under physiological conditions.
Environmental Applications
Due to its hydrophobic nature and stability under various environmental conditions, this compound can be utilized in environmental remediation processes. It can be employed as a surfactant in the removal of oil spills or contaminants from water bodies.
Future Perspectives
The unique properties of N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide present opportunities for further research into its applications across various industries including:
- Aerospace : As a coating for components exposed to extreme conditions.
- Electronics : In protective coatings for sensitive electronic devices.
- Agriculture : For developing advanced pest control formulations.
Mechanism of Action
The mechanism of action of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This interaction can alter the solubility and reactivity of certain substances, making it useful in various experimental and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in PFOSA Derivatives
The biological and physicochemical properties of PFOSAs are heavily influenced by their N-substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Volatility : The Henry’s Law constant for N-butyl-N-(2-hydroxyethyl)-heptadecafluorooctane-1-sulfonamide is 9.7×10⁻³, indicating moderate volatility compared to shorter-chain PFAS .
- Solubility : Hydrophobic substituents (e.g., butyl, ethyl) reduce aqueous solubility, while polar groups (e.g., hydroxyethyl) enhance it. For example, the hydroxyethyl-propyl variant has a solubility range of 4.1×10⁻³ to 2.2×10⁻¹ mol/L .
- Thermal Stability : All analogs exhibit high thermal stability (>300°C) due to perfluorination .
Toxicity and Environmental Impact
- N-Ethylperfluorooctane-1-sulfonamide (EtFOSA): Demonstrates acute toxicity in zebrafish (developmental abnormalities at 0.1 mg/L) and rats (LD₅₀ = 2.987 log(1/LD₅₀)) .
- Regulatory Status : Multiple PFOSAs, including hydroxyethyl variants, are listed under U.S. EPA regulations (40 CFR §721) due to persistence and toxicity .
Biological Activity
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide (CAS No. 31506-34-0) is a perfluoroalkyl sulfonamide compound that has garnered attention due to its potential environmental and biological impacts. This article explores its biological activity based on existing research findings and case studies.
- Molecular Formula : C₁₂H₁₀F₁₇NO₂S
- Molecular Weight : 555.25 g/mol
- CAS Number : 31506-34-0
- Synonyms : N-butylperfluorooctane-1-sulfonamide
Biological Activity Overview
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide is part of a larger class of chemicals known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds which confer unique properties such as hydrophobicity and lipophobicity. As a result of these properties:
- Persistence in the Environment : PFAS are known for their resistance to degradation in the environment. This leads to bioaccumulation in living organisms and potential biomagnification through food webs .
-
Toxicological Effects : Studies have shown that exposure to PFAS can lead to various adverse health effects. For instance:
- Endocrine Disruption : PFAS have been linked to alterations in hormone levels and reproductive health issues .
- Immune System Impact : Research indicates that exposure to PFAS may impair immune responses in children .
- Carcinogenic Potential : Some studies suggest associations between PFAS exposure and increased risks of certain cancers .
1. Toxicity in Aquatic Organisms
A study investigating the uptake of PFAS in aquatic organisms found that compounds like N-butyl-1-heptadecafluorooctane sulfonamide can accumulate in fish tissues. This study highlighted the potential for these substances to affect aquatic ecosystems significantly due to their persistence and toxicity .
2. Human Health Implications
Research conducted on populations exposed to PFAS revealed correlations between serum levels of these substances and various health issues including:
3. Environmental Monitoring
Environmental assessments have detected the presence of N-butyl-1-heptadecafluorooctane sulfonamide in groundwater and surface water samples. The persistence of this compound raises concerns about long-term ecological impacts and human exposure through drinking water sources .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₁₇NO₂S |
| Molecular Weight | 555.25 g/mol |
| CAS Number | 31506-34-0 |
| Toxicity Classification | Potentially carcinogenic |
| Bioaccumulation Factor | High |
Q & A
Q. What are the recommended analytical methods for quantifying N-butyl-heptadecafluorooctane-sulfonamide in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantification due to the compound’s low volatility and high polarity. Method validation should include recovery studies in matrices like soil, water, and biological tissues. Use certified reference materials (e.g., EPA Method 1633 PFAS mixtures) to ensure accuracy, and account for matrix effects by adjusting ionization parameters .
Q. How can researchers assess the environmental persistence of this compound?
Conduct biodegradation studies under aerobic/anaerobic conditions using OECD 301/302 guidelines. Evidence indicates limited biodegradation in soil/water systems, so prioritize abiotic degradation pathways (e.g., hydrolysis, photolysis). Measure half-lives in controlled environments and compare with computational models (e.g., EPI Suite) to predict persistence .
Q. What experimental approaches are suitable for determining soil mobility?
Batch sorption experiments using soil columns can estimate the organic carbon-water partition coefficient (). For N-butyl-heptadecafluorooctane-sulfonamide, a log of 4.1 suggests high soil immobility. Validate results with molecular connectivity indices or quantitative structure-activity relationship (QSAR) models .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, sulfonamide substituents) influence bioaccumulation potential?
Comparative studies show that perfluoroalkyl sulfonamides with longer chains (e.g., C8 vs. C4) exhibit higher bioaccumulation factors (BCF). Use in vitro assays (e.g., protein-binding affinity) and in vivo fish models to quantify BCF. For example, a BCF of 3100 in fish highlights significant bioaccumulation risks .
Q. What contradictions exist in toxicity data for this compound, and how can they be resolved?
Discrepancies in neurotoxicity mechanisms (e.g., oxidative stress vs. ion channel disruption) may arise from model organism variability. Address this by standardizing test systems (e.g., zebrafish larvae for neurobehavioral assays) and incorporating omics approaches (transcriptomics/proteomics) to identify conserved pathways .
Q. What advanced separation techniques are effective for purifying synthetic derivatives of this compound?
High-performance countercurrent chromatography (HPCCC) or supercritical fluid chromatography (SFC) is recommended for separating complex PFAS mixtures. Optimize mobile phases using fluorophilic solvents (e.g., methanol:water gradients) and monitor purity via -NMR .
Q. How can researchers validate computational predictions of air-water partitioning (Henry’s Law constants)?
Experimental determination using equilibrium headspace techniques paired with gas chromatography captures the compound’s volatility. For N-butyl derivatives, measured Henry’s Law constants range from to atm·m/mol, correlating with perfluorinated chain hydrophobicity .
Methodological Challenges & Solutions
Q. What are the limitations of IUPAC nomenclature for structurally complex PFAS like this compound?
IUPAC names may lack clarity for branched isomers or mixed functional groups. Use cheminformatics tools (e.g., Open Babel, PubChem structure resolver) to generate unambiguous SMILES notations and cross-validate with CAS registry entries .
Q. How to address inconsistencies in PFAS identification across literature and databases?
Implement a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
